![molecular formula C10H10N2O2 B046784 Ethyl Imidazo[1,2-a]pyridine-3-carboxylate CAS No. 123531-52-2](/img/structure/B46784.png)
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazole-pyridine core with an ethyl ester group at the 3-position. This structure serves as a pivotal intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. Its synthetic versatility is highlighted by its role in forming hydrazides, thiazolidines, spiro compounds, and fused pyrano-imidazo[1,2-a]pyridine derivatives . The compound’s reactivity is attributed to the electron-deficient nature of the imidazo[1,2-a]pyridine ring and the ester group’s susceptibility to hydrolysis or nucleophilic substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the nucleophilic addition of 2-aminopyridine under tandem oxidative annulation strategy .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalysts such as KI-Oxone and ultrasound-promoted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl Imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling may yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Anti-Tuberculosis Properties
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including ethyl imidazo[1,2-a]pyridine-3-carboxylate, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research has shown that these compounds exhibit potent inhibitory effects on Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
A notable study identified several derivatives with enhanced activity against both replicating and non-replicating strains of Mtb, demonstrating MIC values as low as 0.004 μM for some compounds . The structure-activity relationship (SAR) analyses indicated that modifications to the imidazo[1,2-a]pyridine scaffold significantly influenced potency and selectivity.
Other Antimicrobial Effects
Beyond TB, this compound has shown promise against various bacterial and fungal pathogens. Its broad-spectrum antimicrobial activity makes it a candidate for further development in treating infections caused by resistant strains.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Compounds within this class have demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. In vitro studies revealed that many derivatives exhibited low cytotoxicity towards normal cells while maintaining significant activity against cancerous cells .
Neuropharmacological Applications
Some derivatives of this compound have been explored for their anxiolytic and sedative effects. The structural similarity to known anxiolytic drugs like zolpidem suggests a potential for these compounds in treating anxiety disorders and sleep disturbances .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound derivatives have been crucial in understanding how modifications affect biological activity. Key findings include:
- Lipophilicity : Increased lipophilicity often correlates with enhanced potency against Mtb.
- Substituent Effects : Variations in the substituents on the imidazole ring can lead to significant changes in antimicrobial and anticancer activities.
High Throughput Screening
A high throughput screening approach identified several potent inhibitors of Mtb within the imidazo[1,2-a]pyridine class. These compounds were evaluated for their efficacy in both in vitro and in vivo models, demonstrating promising results that warrant further investigation .
Clinical Relevance
The development of this compound derivatives is particularly relevant in the context of rising antibiotic resistance. Their unique mechanisms of action may offer alternative therapeutic strategies for treating resistant infections.
Mechanism of Action
The mechanism of action of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Impact
The parent compound’s analogs differ primarily in substituent type and position, which significantly alter physicochemical properties and reactivity. Key examples include:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Halogen Substituents (e.g., 6-bromo) : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-functionalized derivatives .
- Trifluoromethyl Groups (e.g., 2-CF₃) : Enhance metabolic stability and electronic effects, making these analogs valuable in drug discovery .
Table 2: Reactivity and Functional Utility
Key Findings :
- Ester Hydrolysis : The parent compound’s ethyl ester is readily hydrolyzed to carboxylic acids, enabling further derivatization (e.g., cinnamamide derivatives with antimycobacterial activity ).
- Cyclization Reactions: Ethyl acrylates derived from the parent compound facilitate pyrano-fused imidazo[1,2-a]pyridine synthesis under basic conditions .
- Dimroth Rearrangement : Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates undergo isomerization during hydrolysis, yielding 3-carboxylic acid amides .
Contradictions and Limitations
- Synthetic Challenges : Reactions with ethyl acetoacetate yield complex mixtures, limiting the isolation of specific products (e.g., failed synthesis of 6j,k ).
- Isomerization Risks : Hydrolysis of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates under basic conditions triggers Dimroth rearrangement, complicating amide formation .
Biological Activity
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (EIPC) is a heterocyclic compound recognized for its diverse biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, focusing on its antimicrobial and antitubercular properties, mechanisms of action, and relevant case studies.
Overview of this compound
EIPC belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure comprising an imidazole ring and a pyridine ring. This compound has garnered attention for its potential applications in various fields including medicinal chemistry, biochemistry, and material science due to its unique chemical properties and biological activities.
The biological activity of EIPC is primarily attributed to its interaction with specific molecular targets within microbial cells. Notably:
- Antimicrobial Activity : EIPC exhibits significant antimicrobial effects against various bacterial strains. It has been shown to inhibit the growth of Streptococcus pneumoniae and other pathogens through mechanisms involving phosphorylation and modulation of biochemical pathways like the activation of NF-kappaB.
- Antitubercular Activity : EIPC derivatives have been extensively studied for their efficacy against Mycobacterium tuberculosis (Mtb). A series of studies indicated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of Mtb . The mode of action is believed to involve targeting the cytochrome bc1 complex in Mtb, which is essential for ATP synthesis and energy metabolism in the bacteria .
1. Antitubercular Activity
A notable study synthesized a range of imidazo[1,2-a]pyridine-3-carboxamide derivatives, including EIPC variants, which were screened for their antitubercular activity. The results demonstrated that several compounds showed potent activity with MIC values ≤1 μM against replicating and non-replicating Mtb strains. Compounds such as 13 and 18 exhibited superior pharmacokinetic properties compared to existing clinical candidates like PA-824 .
Compound | MIC (μM) | Cmax (ng/mL) | t1/2 (h) |
---|---|---|---|
13 | ≤0.006 | 15,600 | 1.93 |
18 | ≤0.006 | 337 | 0.5 |
2. Structure-Activity Relationship (SAR)
Research has also focused on the SAR of EIPC derivatives to enhance their biological efficacy. Modifications at various positions on the imidazopyridine ring have led to improved activity against both drug-sensitive and resistant strains of Mtb. For instance, compounds with cyclic aliphatic rings on the amide nitrogen showed enhanced anti-TB activity, highlighting the importance of structural modifications in optimizing therapeutic potential .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that EIPC derivatives exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example:
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for Ethyl Imidazo[1,2-a]pyridine-3-carboxylate?
The compound is synthesized via a three-step reaction:
Condensation : Reacting 2-aminopyridine with ethyl 3-oxopropanoate in acetonitrile, followed by addition of CBr₄ to form the imidazo[1,2-a]pyridine core .
Cyclization : Intramolecular cyclization under mild conditions to stabilize the heterocyclic structure.
Esterification : Introduction of the ethyl ester group using catalytic AlCl₃ in a Friedel-Crafts acylation protocol, achieving yields >80% .
Key characterization includes ¹H NMR (δ 1.43 ppm for CH₃, 4.42 ppm for CH₂) and melting point (50–51°C) .
Q. How is this compound characterized structurally?
- Experimental : Single-crystal X-ray diffraction confirms the planar imidazo[1,2-a]pyridine core and ester orientation. ¹H/¹³C NMR and HRMS validate purity and molecular weight (e.g., [M+H]⁺ at m/z 307.03034) .
- Computational : Density Functional Theory (DFT) optimizes bond angles and electrostatic potential maps, aligning with XRD data (RMSD <0.1 Å) .
Q. What functional group modifications are feasible at the C-3 position?
The ethyl ester can undergo:
- Hydrolysis : Basic conditions (NaOH/EtOH) yield the carboxylic acid, useful for amidation .
- Transesterification : Substitution with other alcohols (e.g., methanol) using acid catalysts .
- Friedel-Crafts Acylation : Catalytic AlCl₃ enables C-3 acetylation for library diversification .
Advanced Research Questions
Q. How does this compound contribute to pharmacological studies?
Derivatives like HS-173 (ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) inhibit PI3Kα:
- In vitro : IC₅₀ values ≤100 nM in cancer cell lines, validated via kinase assays .
- In vivo : Reduces liver fibrosis in murine models by blocking PI3K/Akt signaling, analyzed via Western blot and histopathology .
Mechanistic insights are derived from molecular docking and ligand-receptor binding simulations .
Q. What computational methods elucidate its reactivity and stability?
- DFT Studies : Frontier molecular orbital analysis (HOMO-LUMO gap ≈5.2 eV) predicts nucleophilic attack at C-3 .
- Reaction Coordinate Mapping : Explains regioselectivity in Friedel-Crafts acylation (activation energy ≈25 kcal/mol for C-3 vs. >30 kcal/mol for C-2) .
- Molecular Dynamics : Simulates solvation effects in polar solvents (e.g., acetonitrile) to optimize reaction conditions .
Q. How do reaction conditions influence isomerization or byproduct formation?
- Dimroth Rearrangement : Hydrolysis of ethyl esters under basic conditions (e.g., NaOH) can isomerize imidazo[1,2-a]pyrimidine-2-carboxylates to 3-carboxylates via ring-opening/closure .
- Byproduct Mitigation : Use of anhydrous AlCl₃ in Friedel-Crafts reactions minimizes acetyl migration to C-2 .
Q. How are combinatorial libraries of derivatives synthesized for SAR studies?
- Parallel Synthesis : One-pot Friedel-Crafts acylation with 38 substrates, yielding >70% purity without chromatography .
- Diversity : Substituents at C-6 (methyl, chloro) and C-2 (aryl groups) modulate bioactivity .
- Quality Control : LC-MS and ¹H NMR track reaction progress; automated platforms enable high-throughput screening .
Q. What analytical challenges arise in characterizing complex derivatives?
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUJITROXZCZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559314 | |
Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-52-2 | |
Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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